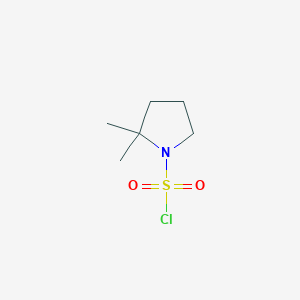

![molecular formula C8H13NO B2774387 2-[(Dimethylamino)methylidene]cyclopentan-1-one CAS No. 62041-55-8](/img/structure/B2774387.png)

2-[(Dimethylamino)methylidene]cyclopentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

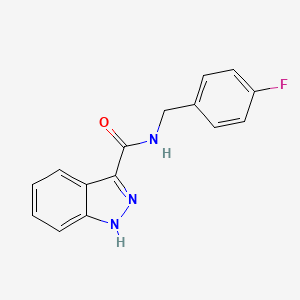

“2-[(Dimethylamino)methylidene]cyclopentan-1-one” is a chemical compound with the molecular formula C8H13NO . It is related to “2-[(dimethylamino)methyl]cyclopentan-1-one hydrochloride”, which has a molecular weight of 177.67 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10;/h7H,3-6H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and solubility. For “2-[(dimethylamino)methyl]cyclopentan-1-one hydrochloride”, the melting point is reported to be 147-148 degrees Celsius .Applications De Recherche Scientifique

Cytotoxic Agents in Cancer Therapy

Research has shown that derivatives of 2-[(Dimethylamino)methylidene]cyclopentan-1-one, such as 2-(1-cyclopenten-1-yl)-2-[2-(dimethylamino)ethyl]-5-(E)-benzylidene cyclopentanone hydrochlorides, exhibit moderate cytotoxic activity toward human cancer cell lines. These compounds have been synthesized and demonstrated a possible mechanism at the molecular level, suggesting their potential application in cancer treatment (Haitao Chen et al., 1994).

Organic Synthesis

In the realm of organic synthesis, the solvent-free synthesis of 2,5-bis((dimethylamino)methylene)cyclopentanone has been highlighted as an operationally simple protocol with high yield. This method involves the organocatalyzed condensation of cyclopentanone and N,N-Dimethylformamide dimethyl acetal, emphasizing the importance of removing methanol produced during the reaction to achieve a high yield of the desired product (Inês Martins & Jaime A. S. Coelho, 2019).

Materials Science

The study of cyclopentane derivatives, including those related to this compound, extends to materials science as well. For instance, cyclopentane and its derivatives have been studied for their thermodynamic properties, verifying the concept of pseudorotation, which is crucial for understanding the behavior of such molecules in various conditions (J. Mccullough et al., 1959).

Anti-Inflammatory and Analgesic Activities

Another study focused on the synthesis of 2-substituted-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanones, exploring their structural parameters necessary for anti-inflammatory activity while minimizing cytotoxic action. This investigation revealed significant anti-inflammatory and analgesic actions in several synthetic substances, indicating their potential therapeutic applications (Haitao Chen et al., 1996).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-2-(dimethylaminomethylidene)cyclopentan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-9(2)6-7-4-3-5-8(7)10/h6H,3-5H2,1-2H3/b7-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDMLTTPLWSNBND-SREVYHEPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C\1/CCCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

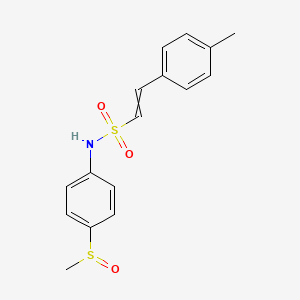

![methyl 4-(2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2774304.png)

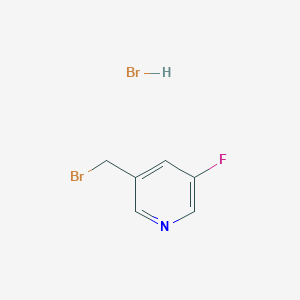

![1-(benzo[d]thiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2774307.png)

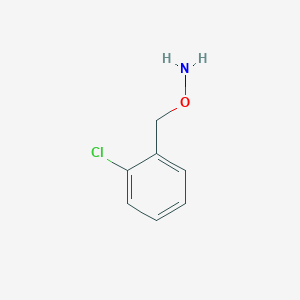

![3-[[2-[(4-Methylphenyl)sulfonylamino]benzoyl]amino]-1-benzofuran-2-carboxamide](/img/structure/B2774311.png)

![11-(4-Butoxyphenyl)-5-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2774313.png)

![4-Oxo-4-[N'-(pyridine-4-carbonyl)-hydrazino]-butyric acid](/img/structure/B2774316.png)

![2-[(6-benzyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B2774318.png)

![N-(4-ethylphenyl)-2-((8-(4-methoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)acetamide](/img/structure/B2774319.png)